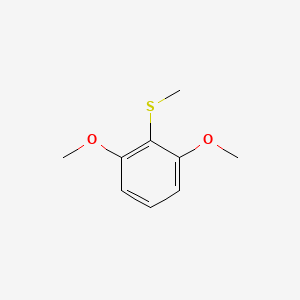

1,3-Dimethoxy-2-(methylthio)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASQOZQFGVJMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345301 | |

| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33617-67-3 | |

| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethoxy-2-(methylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and potential applications of the aromatic compound 1,3-dimethoxy-2-(methylthio)benzene. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into the molecular architecture and chemical behavior of this substituted benzene derivative. By synthesizing available data on analogous compounds and established chemical principles, this guide offers a predictive yet scientifically grounded perspective on a molecule for which detailed experimental data is not widely available.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 33617-67-3, possesses a unique substitution pattern on the benzene ring that influences its physical and chemical characteristics. The presence of two electron-donating methoxy groups and a sulfur-containing methylthio group imparts specific electronic and steric properties to the molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,3-Dimethoxybenzene (for comparison) | 1,3-Dimethyl-2-(methylthio)benzene (for comparison) |

| Molecular Formula | C₉H₁₂O₂S[1] | C₈H₁₀O₂[2] | C₉H₁₂S |

| Molecular Weight | 184.26 g/mol [3] | 138.16 g/mol [4] | 152.26 g/mol [5] |

| Appearance | Predicted: Colorless to pale yellow liquid | Colorless liquid[4] | - |

| Boiling Point | Predicted: >200 °C | 217.5 °C[6] | 217-218 °C[5] |

| Melting Point | Not available | -52 °C[6] | Not available |

| Density | Predicted: ~1.1 g/mL | 1.055 g/mL at 25 °C[4] | 0.9828 g/cm³ at 30 °C[5] |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, ether, acetone), limited solubility in water.[7] | Soluble in organic solvents, limited water solubility.[7] | Not available |

| Refractive Index | Predicted: ~1.55 | n20/D 1.524[8] | 1.551[5] |

The physicochemical properties of this compound are largely inferred from its structural analogs. The presence of the polar methoxy and methylthio groups suggests a higher boiling point and density compared to unsubstituted benzene. Its solubility is expected to be good in common organic solvents, while water solubility will be limited due to the hydrophobic benzene ring.[7]

Synthesis of this compound

A plausible synthetic route to this compound involves the ortho-lithiation of 1,3-dimethoxybenzene followed by quenching with a sulfur electrophile. This strategy is based on the known reactivity of dimethoxybenzenes and is a common method for introducing substituents at specific positions.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 2-3 hours to ensure complete formation of the lithiated intermediate. The formation of the 2-lithio species is directed by the two methoxy groups.

-

Electrophilic Quench: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of dimethyl disulfide (DMDS) (1.2 equivalents) in anhydrous THF to the reaction mixture.

-

Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the methoxy and methylthio groups.

-

Aromatic Protons: The three aromatic protons will likely appear as a multiplet in the range of δ 6.5-7.5 ppm. The specific splitting pattern will depend on the coupling constants between the adjacent protons.

-

Methoxy Protons: The two methoxy groups are chemically equivalent and are expected to show a singlet at approximately δ 3.8-4.0 ppm, integrating to six protons.

-

Methylthio Protons: The methyl group of the methylthio substituent is expected to appear as a singlet around δ 2.4-2.6 ppm, integrating to three protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Due to the symmetry of the molecule, some of the aromatic carbon signals may be equivalent.

-

Aromatic Carbons: The benzene ring carbons are expected to resonate in the region of δ 100-160 ppm. The carbons attached to the oxygen atoms of the methoxy groups will be the most downfield shifted.

-

Methoxy Carbons: The carbon atoms of the two methoxy groups should appear as a single peak around δ 55-60 ppm.

-

Methylthio Carbon: The carbon of the methylthio group is expected to have a chemical shift in the range of δ 15-20 ppm.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 184. Subsequent fragmentation may involve the loss of methyl radicals from the methoxy or methylthio groups, leading to fragment ions at m/z = 169 and m/z = 139.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

-

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹

-

C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹

-

C-O stretching (aryl ether): Strong bands around 1020-1250 cm⁻¹

-

C-S stretching: A weaker absorption band is expected in the region of 600-800 cm⁻¹.

Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents.

Electrophilic Aromatic Substitution

The two methoxy groups are strong activating and ortho-, para-directing groups for electrophilic aromatic substitution.[9] The methylthio group is also an activating, ortho-, para-directing group, though generally less activating than a methoxy group. The combined effect of these three groups will strongly activate the benzene ring towards electrophiles. The substitution pattern will be directed to the positions ortho and para to the activating groups.

Caption: Predicted reactivity of this compound.

Oxidation of the Methylthio Group

The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents can convert the thioether to a sulfoxide, and stronger oxidizing agents can further oxidize it to a sulfone. This transformation can be useful for modifying the electronic properties and biological activity of the molecule.

Demethylation of Methoxy Groups

The methoxy groups can be cleaved to form the corresponding phenols using strong acids like HBr or Lewis acids such as BBr₃.[10] This deprotection is a common strategy in the synthesis of natural products and pharmaceuticals.

Potential Applications and Biological Relevance

While specific applications for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules.

-

Pharmaceutical Scaffolding: The dimethoxybenzene core is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12] The introduction of a methylthio group can modulate the lipophilicity and metabolic stability of a potential drug candidate.

-

Organic Synthesis: This compound can serve as a versatile building block in organic synthesis. The functional groups can be further elaborated to construct more complex molecular architectures.

-

Materials Science: Aromatic compounds with sulfur-containing substituents can have interesting electronic and optical properties, suggesting potential applications in the development of organic electronic materials.

Safety and Toxicology

No specific toxicological data for this compound is currently available. However, based on the general knowledge of related compounds, certain precautions should be taken when handling this substance.

-

General Handling: As with any chemical, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Toxicity of Organosulfur Compounds: Organosulfur compounds can exhibit a range of toxicological effects.[13][14] Some are known to be metabolized to reactive intermediates.[15]

-

Irritation: Aromatic ethers and thioethers can be irritating to the skin, eyes, and respiratory tract.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is an intriguing aromatic compound with a unique combination of functional groups. While detailed experimental data is sparse, this technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, expected spectral characteristics, and potential reactivity. The insights provided herein are intended to stimulate further research into this molecule and its potential applications in various scientific disciplines. As more experimental data becomes available, a more complete understanding of this compound's properties and utility will undoubtedly emerge.

References

-

Chemsrc. (2025, August 20). 1,3-Dimethoxybenzene | CAS#:151-10-0. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]

-

PubMed. (n.d.). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Retrieved from [Link]

-

Ovid. (n.d.). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]

-

Angene Chemical. (n.d.). Benzene,1,3-dimethoxy-2-(methylthio)-(CAS# 33617-67-3). Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Retrieved from [Link]

-

MDPI. (n.d.). (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

-

MDPI. (2022, August 8). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Retrieved from [Link]

-

NIH. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 infrared spectrum of 1,3-dimethylbenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

- Google Patents. (n.d.). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.

- Google Patents. (n.d.). WO2001005757A2 - Process for the deprotection of protected thiols.

-

ResearchGate. (2025, August 7). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Retrieved from [Link]

-

Semantic Scholar. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139). Retrieved from [Link]

-

YouTube. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-methoxy-2-(methylthio)-. Retrieved from [Link]

-

PubMed. (n.d.). Toxicology of Thiono-Sulfur Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

PeerJ. (n.d.). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

-

MDPI. (n.d.). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Organosulfur compounds – Knowledge and References. Retrieved from [Link]

-

Heterocycles. (n.d.). synthesis and reactivity of dimethoxy activated benzothiazoles. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

MDPI. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

MDPI. (2022, August 8). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dimethoxy-. Retrieved from [Link]

-

e-space. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

Sources

- 1. Benzene, 1,3-dimethoxy- [webbook.nist.gov]

- 2. Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Benzene, 1,3-dimethoxy- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review [mdpi.com]

- 15. Toxicology of thiono-sulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-dimethoxy-2-(methylthio)benzene CAS number 33617-67-3

An In-depth Technical Guide to 1,3-dimethoxy-2-(methylthio)benzene (CAS 33617-67-3)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 33617-67-3), a polysubstituted aromatic compound with significant potential in synthetic organic chemistry and materials science. The document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's synthesis, structural characterization, chemical reactivity, and safety considerations. The guide elucidates a robust synthetic protocol, details the interpretation of its spectroscopic data, and explores its reactivity based on the electronic effects of its substituent groups. By integrating theoretical principles with practical methodologies, this whitepaper serves as an authoritative resource for the scientific community engaged in the application and study of substituted benzene derivatives.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with two electron-donating methoxy groups and a methylthio group.[1] This substitution pattern imparts specific chemical properties and reactivity to the molecule.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key identifiers and computed properties for this compound. Experimental data for this specific compound is not widely published; therefore, some values are based on computational models.

| Property | Value | Source |

| CAS Number | 33617-67-3 | [2][3] |

| Molecular Formula | C₉H₁₂O₂S | [3][4] |

| Molecular Weight | 184.26 g/mol | [3][4] |

| MDL Number | MFCD00010334 | [3][4] |

| PubChem CID | 603551 | [1][4] |

| SMILES | COc1cccc(OC)c1SC | [3] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Purity | ≥95% (as supplied by commercial vendors) | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the directed ortho-metalation of 1,3-dimethoxybenzene, followed by quenching with an electrophilic sulfur source. This approach leverages the powerful directing effect of the methoxy groups to achieve regioselective functionalization.

Synthetic Scheme

The reaction proceeds via the lithiation of 1,3-dimethoxybenzene at the C2 position, which is the most acidic proton due to the inductive and coordinating effects of the two adjacent methoxy groups. The resulting aryllithium intermediate is then reacted with dimethyl disulfide to introduce the methylthio group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for ortho-lithiation and thiolation of activated aromatic systems.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-dimethoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.1 equiv, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-3 hours. The formation of the 2-lithio-1,3-dimethoxybenzene intermediate occurs during this time.

-

Thiolation: Cool the reaction mixture back down to -78 °C. Slowly add dimethyl disulfide (1.2 equiv) dropwise. A color change is typically observed.

-

Quenching and Work-up: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Mechanistic Causality

The success of this synthesis hinges on the principle of directed ortho-metalation (DoM) . The two methoxy groups at positions 1 and 3 are powerful Lewis basic sites that coordinate to the lithium cation of n-BuLi. This coordination pre-complexes the organolithium reagent near the C2 position, significantly increasing the kinetic acidity of the C2 proton and ensuring highly regioselective deprotonation over the other aromatic protons. The subsequent reaction with dimethyl disulfide is a standard nucleophilic attack by the carbanionic aryllithium species on one of the sulfur atoms of the disulfide, displacing a methylthiolate anion and forming the desired C-S bond.[5][6]

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data based on the structure are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected Shifts in CDCl₃) | ¹³C NMR (Expected Shifts in CDCl₃) |

| Proton | δ (ppm) |

| Aromatic-H (C4, C6) | ~6.6-6.8 (d) |

| Aromatic-H (C5) | ~7.1-7.3 (t) |

| OCH₃ | ~3.8-3.9 (s, 6H) |

| SCH₃ | ~2.3-2.5 (s, 3H) |

Interpretation: The ¹H NMR spectrum is expected to show a characteristic AB₂ pattern for the aromatic protons, with a triplet for the H5 proton and a doublet for the equivalent H4 and H6 protons. The two methoxy groups are chemically equivalent and should appear as a single sharp singlet integrating to 6 protons, while the methylthio group will appear as a distinct singlet integrating to 3 protons at a higher field. The ¹³C NMR spectrum will confirm the presence of 6 unique carbon environments (4 aromatic, 2 methyl), with the carbons attached to the heteroatoms (C-O and C-S) being the most deshielded and shielded, respectively.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Technique | Expected Data |

| IR (Film, cm⁻¹) | ~2950-2850 (C-H stretch, aliphatic), ~1600, ~1480 (C=C stretch, aromatic), ~1250-1200 (C-O stretch, aryl ether), ~700-650 (C-S stretch) |

| MS (EI) | Molecular Ion (M⁺) at m/z = 184. Loss of CH₃ (m/z = 169), loss of OCH₃ (m/z = 153), and other characteristic fragmentation patterns. |

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dominated by the strong electron-donating nature of its substituents, which makes the aromatic ring highly activated towards electrophilic aromatic substitution (EAS).

-

Directing Effects: Both methoxy and methylthio groups are ortho-, para-directing activators.[7] The combined effect of the three groups directs incoming electrophiles primarily to the C4 and C6 positions, which are ortho to one methoxy group and para to the other. The C5 position is sterically hindered and electronically less favored.

-

Nucleophilic Substitution: The methylthio group can potentially be displaced by strong nucleophiles under specific conditions, although this is generally less favorable than reactions on the aromatic ring.

Caption: Dominant reactivity pathway for the title compound.

Potential Applications

This compound serves as a valuable building block and intermediate in several areas:

-

Organic Synthesis: As a highly functionalized and activated aromatic ring, it is a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1] Its defined regiochemistry allows for precise subsequent functionalization.

-

Fragment-Based Drug Discovery: The molecule possesses features (aromatic core, hydrogen bond acceptors, lipophilic sulfur) that make it an interesting "fragment" for screening against biological targets.[8]

-

Materials Science: Aromatic thioethers and ethers are investigated for their potential in creating polymers and materials with specific optical or electronic properties.[1]

Safety and Handling

-

GHS Hazards (Predicted): Likely to cause skin and eye irritation. May cause respiratory irritation. Handle with care as it is not intended for human or veterinary use.[3][11]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors or mist.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically accessible and versatile substituted aromatic compound. Its preparation is reliably achieved through directed ortho-metalation, a testament to the powerful control that substituent groups can exert on reactivity. The molecule's highly activated nature makes it a valuable intermediate for further functionalization in the synthesis of complex target structures. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Angene Chemical. Benzene,1,3-dimethoxy-2-(methylthio)- (CAS# 33617-67-3). Available at: [Link]

-

Supporting Information for an unrelated compound, providing examples of NMR spectra for substituted aromatics. Available at: [Link] (Note: This is a representative link for spectral data of similar compounds, not the specific compound of interest).

-

PubChem. Benzene, 1-methoxy-2-(methylthio)-. Available at: [Link]

-

Metasci. Safety Data Sheet: 1,3-Dimethoxybenzene. Available at: [Link]

-

Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Available at: [Link]

-

Michigan State University Department of Chemistry. Aromatic Reactivity. Available at: [Link]

-

RSC Publishing. (2023). Excited state electronic structure of dimethyl disulfide involved in photodissociation at ~200 nm. Available at: [Link]

-

ResearchGate. (2023). Excited State Electronic Structure of Dimethyl Disulfide Involved in Photodissociation at ~200 nm | Request PDF. Available at: [Link]

Sources

- 1. Buy this compound | 33617-67-3 [smolecule.com]

- 2. This compound | 33617-67-3 [chemicalbook.com]

- 3. angenesci.com [angenesci.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Excited state electronic structure of dimethyl disulfide involved in photodissociation at ∼200 nm - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. targetmol.com [targetmol.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. sds.metasci.ca [sds.metasci.ca]

- 11. Benzene, 1-methoxy-2-(methylthio)- | C8H10OS | CID 137577 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 1,3-dimethoxy-2-(methylthio)benzene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the structure elucidation of 1,3-dimethoxy-2-(methylthio)benzene, a substituted aromatic thioether. The document is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of the necessary synthetic considerations, advanced spectroscopic techniques, and chemical verification methods. By emphasizing the causal relationships behind experimental choices and promoting a self-validating analytical workflow, this guide serves as a robust resource for the unambiguous structural determination of complex organic molecules.

Introduction

The unequivocal determination of a molecule's three-dimensional structure is a foundational pillar of modern chemistry, with profound implications in fields ranging from materials science to pharmacology. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This compound presents an excellent case study for illustrating the integrated analytical approach required for structural confirmation. The interplay of two electron-donating methoxy groups and a methylthio substituent on an aromatic ring creates a unique electronic and steric environment, which is reflected in its spectroscopic signatures. This guide will dissect the process of elucidating its structure, from rational synthesis to multi-technique spectroscopic analysis and chemical confirmation.

Section 1: Synthesis and Purity Verification: The Foundation of Accurate Analysis

Rationale for the Selected Synthetic Pathway

A well-conceived synthetic route not only provides access to the target molecule but also offers the first piece of evidence for its structure. For this compound, a highly regioselective and efficient method is the directed ortho-metalation (DoM) of 1,3-dimethoxybenzene, followed by quenching with an electrophilic sulfur source.

Expert Insight: The methoxy groups in 1,3-dimethoxybenzene are powerful directing groups in DoM reactions. They coordinate to the lithium alkyllithium base, directing the deprotonation to the C2 position, which is situated between the two methoxy groups. This high regioselectivity strongly suggests the substitution pattern of the final product, forming a solid hypothesis to be tested by spectroscopic methods.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is assembled with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. The flask is charged with 1,3-dimethoxybenzene (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete lithiation.

-

Electrophilic Quench: Dimethyl disulfide (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Purity Assessment: An Indispensable Step

The presence of impurities, such as starting materials, regioisomers, or byproducts, can lead to erroneous spectroscopic interpretations. Therefore, rigorous purity assessment is mandatory.

| Technique | Purpose | Expected Outcome for a Pure Sample |

| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess purity | A single spot with a distinct Rf value |

| High-Performance Liquid Chromatography (HPLC) | To quantify purity | A single, sharp peak |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm purity and obtain molecular weight | A single major peak with the expected mass-to-charge ratio |

Section 2: Multi-faceted Spectroscopic Analysis

A combination of spectroscopic techniques is essential to piece together the structural puzzle, each providing unique and complementary information.

Predicted ¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons.

Expert Insight: The symmetry and substitution pattern of this compound will result in a predictable ¹H NMR spectrum. The aromatic region will be particularly informative, with the coupling patterns revealing the relative positions of the protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | t, J=8.2 Hz | 1H | H-5 | Coupled to two equivalent protons (H-4 and H-6) |

| ~6.65 | d, J=8.2 Hz | 2H | H-4, H-6 | Coupled to one proton (H-5) |

| ~3.85 | s | 6H | 2 x -OCH₃ | Chemically equivalent methoxy groups |

| ~2.40 | s | 3H | -SCH₃ | Unique methylthio environment |

Predicted ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C1, C3 | Carbons attached to electronegative oxygen |

| ~129 | C5 | Protonated aromatic carbon |

| ~118 | C2 | Carbon attached to sulfur, shielded |

| ~104 | C4, C6 | Protonated aromatic carbons, shielded by ortho/para methoxy groups |

| ~56 | -OCH₃ | Methoxy carbons |

| ~16 | -SCH₃ | Methylthio carbon, upfield |

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR techniques, such as COSY and HSQC, are crucial for confirming the assignments from 1D spectra.

Caption: Relationship between 1D and 2D NMR experiments for structure confirmation.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

-

Expected Molecular Ion: For C₉H₁₂O₂S, the expected monoisotopic mass is 184.0558 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition.

-

Key Fragmentation Pathways: The fragmentation of aromatic compounds is often characterized by the loss of stable neutral molecules or radicals.[1][2]

-

Loss of a methyl radical from a methoxy or methylthio group: [M - CH₃]⁺

-

Loss of a methoxy radical: [M - OCH₃]⁺

-

Loss of formaldehyde from a methoxy group: [M - CH₂O]⁺

-

Cleavage of the C-S bond.

-

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch[3] |

| 2950-2850 | Aliphatic C-H stretch (from -OCH₃ and -SCH₃) |

| 1600-1585, 1500-1400 | Aromatic C=C ring stretching[3] |

| ~1250 | Asymmetric C-O-C stretch of aryl ether |

| ~1040 | Symmetric C-O-C stretch of aryl ether |

| 900-675 | C-H out-of-plane bending, indicative of substitution pattern[3] |

Section 3: Chemical Derivatization for Structural Confirmation

When spectroscopic data requires further validation, chemical derivatization can provide unequivocal proof of structure.

Protocol: Oxidation of the Thioether to Sulfone The oxidation of the electron-rich thioether to the electron-poor sulfone will induce predictable and significant changes in the NMR spectra.

-

Reaction: this compound is dissolved in dichloromethane. An excess (2.5 equivalents) of meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction mixture is washed with aqueous sodium bicarbonate and brine, dried, and the solvent is evaporated. The resulting sulfone is purified by recrystallization or chromatography.

Expected Spectroscopic Changes: The strong electron-withdrawing nature of the sulfone group will cause a significant downfield shift of the nearby aromatic protons (H-6) and the methyl group protons of the newly formed methylsulfonyl group in the ¹H NMR spectrum. This predictable shift provides powerful confirmation of the original substitution pattern.

Section 4: Integrated Workflow for Structure Elucidation

The following diagram outlines a logical and self-validating workflow for the structure elucidation of this compound.

Caption: A comprehensive workflow for the structure elucidation of organic compounds.

Conclusion

The structure elucidation of this compound is a testament to the power of a multi-faceted analytical approach. By integrating a logical synthetic strategy with a suite of spectroscopic techniques, and, where necessary, chemical derivatization, a self-validating and unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers, emphasizing the importance of not just acquiring data, but understanding the underlying chemical principles that govern the experimental outcomes. This holistic approach is indispensable in the rigorous pursuit of scientific discovery and development.

References

- Kasturi, T. R., & Damodaran, K. M. (1969). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 47(9), 1529-1534.

-

NIST. (n.d.). Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley. (n.d.). 1,3-Dimethoxybenzene. SpectraBase. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1,3-dimethoxybenzene. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 34-37.

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,3-dimethoxy-2-(methylthio)benzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the structural elucidation of organic compounds.[1][2][3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial arrangement of atoms. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1,3-dimethoxy-2-(methylthio)benzene, a substituted aromatic compound. The insights provided herein are crucial for researchers in synthetic chemistry, materials science, and drug development who rely on unambiguous structural verification. This document serves as a reference for interpreting the spectral data, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects.

Molecular Structure and Symmetry Considerations

To accurately interpret the NMR spectra, a foundational understanding of the molecule's structure is essential. This compound possesses a benzene ring substituted with two methoxy (-OCH₃) groups at positions 1 and 3, and a methylthio (-SCH₃) group at position 2.

Caption: Molecular structure of this compound with atom numbering.

The substitution pattern renders the molecule asymmetric. Consequently, all three aromatic protons (H4, H5, H6) and all six aromatic carbons (C1-C6) are chemically non-equivalent. Similarly, the two methoxy groups (-OCH₃) and their respective carbons (C7 and C9) are distinct. This lack of symmetry predicts that the ¹H NMR spectrum will display three unique aromatic signals and three unique singlet signals for the methyl groups. The ¹³C NMR spectrum is expected to show nine distinct signals: six for the aromatic carbons and three for the methyl carbons.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR data is paramount for accurate structural analysis. The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5][6][7][8] The solvent must provide a complete and homogeneous solution.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube, ensuring no particulate matter is present.[6][7]

-

Cap the tube securely to prevent solvent evaporation.

2. Spectrometer Setup and Data Acquisition:

-

The experiment should be performed on a modern NMR spectrometer, for instance, at a ¹H frequency of 400 MHz or higher.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃).[5][7] The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.[7]

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

Spectral Width: ~220-250 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[6]

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).[9]

¹H NMR Spectral Data Analysis (Predicted, 400 MHz, CDCl₃)

The analysis below is a predictive interpretation based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.25 | t | 1H | J ≈ 8.2 | H5 |

| ~6.80 | d | 1H | J ≈ 8.2 | H4 |

| ~6.75 | d | 1H | J ≈ 8.2 | H6 |

| ~3.88 | s | 3H | - | C7-H₃ (1-OCH₃) |

| ~3.85 | s | 3H | - | C9-H₃ (3-OCH₃) |

| ~2.35 | s | 3H | - | C8-H₃ (2-SCH₃) |

Interpretation of Signals:

-

Aromatic Region (δ 6.7-7.3 ppm):

-

The signal for H5 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) as it is coupled to both H4 and H6. Its chemical shift around 7.25 ppm is downfield due to being para to one methoxy group and ortho to another.

-

The signals for H4 and H6 are predicted to be doublets, each coupled to H5. The methoxy groups are strong ortho, para-directing and shielding groups, while the methylthio group is less shielding. H4, being para to the -SCH₃ group, and H6, being ortho to the -SCH₃ group, will have slightly different chemical environments, resulting in distinct signals around 6.80 and 6.75 ppm.

-

-

Aliphatic Region (δ 2.3-3.9 ppm):

-

The two methoxy groups (C7-H₃ and C9-H₃) are chemically non-equivalent and are expected to appear as two sharp singlets. Their chemical shifts around 3.8-3.9 ppm are characteristic for methoxy protons on an aromatic ring.

-

The methylthio protons (C8-H₃) will appear as a singlet around 2.35 ppm. This is a typical chemical shift for a methyl group attached to a sulfur atom adjacent to an aromatic ring.[10][11]

-

¹³C NMR Spectral Data Analysis (Predicted, 100 MHz, CDCl₃)

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms and insight into their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.5 | C1 | Quaternary carbon attached to oxygen, deshielded. |

| ~157.0 | C3 | Quaternary carbon attached to oxygen, deshielded. |

| ~131.0 | C5 | Aromatic CH, influenced by adjacent substituents. |

| ~122.0 | C2 | Quaternary carbon attached to sulfur, less deshielded than C-O. |

| ~108.0 | C6 | Aromatic CH, shielded by ortho/para -OCH₃ groups. |

| ~105.0 | C4 | Aromatic CH, shielded by ortho/para -OCH₃ groups. |

| ~56.5 | C7 | Methoxy carbon. |

| ~56.0 | C9 | Methoxy carbon (non-equivalent to C7). |

| ~16.0 | C8 | Methylthio carbon.[10] |

Interpretation of Signals:

-

Aromatic Carbons (δ 105-160 ppm):

-

C1 and C3: These carbons, directly bonded to the highly electronegative oxygen atoms of the methoxy groups, are the most deshielded and appear furthest downfield (~157-159 ppm).

-

C2: The carbon bearing the methylthio group is also a quaternary carbon but is less deshielded than C1 and C3, appearing around 122 ppm.

-

C5, C6, C4: These protonated carbons are influenced by the strong electron-donating resonance effect of the methoxy groups, which increases their electron density and shields them, causing them to appear more upfield.[12][13][14] Their precise shifts depend on their ortho/para relationship to the three substituents.

-

-

Aliphatic Carbons (δ 15-60 ppm):

-

C7 and C9: The carbons of the two non-equivalent methoxy groups appear in the characteristic range of 55-57 ppm.

-

C8: The methylthio carbon is significantly more shielded than the methoxy carbons and appears far upfield, typically around 16 ppm.[15]

-

Analytical Workflow for Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a detailed electronic and structural map of this compound. The predicted chemical shifts, multiplicities, and integration values are fully consistent with the proposed molecular structure. The asymmetry of the substitution pattern is clearly reflected in the non-equivalence of all aromatic positions and the three distinct methyl groups. This guide demonstrates the power of NMR spectroscopy as a primary tool for structural confirmation in chemical research and development, providing a robust framework for interpreting complex spectral data with confidence.

References

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(4), 714-733. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

-

Slideshare. (2018). Structural elucidation by NMR(1HNMR). Available at: [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

Amass, A. J., et al. (2001). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 50(3), 350-354. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Supporting Information. Available at: [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Wilson, N. K., & Zehr, R. D. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove, University of Mississippi. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

-

Journal of Organic Chemistry. (1977). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. Available at: [Link]

-

Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 13913-13922. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Srinivasan, C., et al. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 155-161. Available at: [Link]

-

Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Available at: [Link]

-

SpectraBase. (n.d.). 1,3-Dimethoxybenzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Available at: [Link]

-

The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for 1-(but-3-enyl)-3,5-dimethoxybenzene. Supporting Information. Available at: [Link]

-

Lowers, Z. R., & Reed, D. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity in Electrophilic Aromatic Substitution Reactions. The Pegasus Review: University of Central Florida Undergraduate Research Journal, 13(1), 62-73. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Supporting Information. Available at: [Link]

Sources

- 1. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jchps.com [jchps.com]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. organomation.com [organomation.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

- 14. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Thioanisole(100-68-5) 13C NMR [m.chemicalbook.com]

A Theoretical Chemist's Guide to 1,3-dimethoxy-2-(methylthio)benzene: In-Silico Characterization for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery and materials science, a comprehensive understanding of molecular properties is paramount to accelerating development cycles and predicting substance behavior. This technical guide provides a rigorous, in-depth framework for the theoretical characterization of 1,3-dimethoxy-2-(methylthio)benzene, a substituted aromatic compound with potential applications in organic synthesis. For researchers, scientists, and drug development professionals, this document serves as a practical whitepaper on leveraging computational chemistry to elucidate the structural, spectroscopic, and electronic properties of this molecule. By detailing the causality behind methodological choices and providing step-by-step protocols, we aim to equip the reader with the expertise to conduct similar in-silico investigations.

Introduction: The Rationale for Theoretical Investigation

This compound (C₉H₁₂O₂S) is an aromatic compound featuring two electron-donating methoxy groups and a methylthio group.[1] The interplay of these substituents on the benzene ring is expected to significantly influence its electronic distribution, reactivity, and spectroscopic signatures. While experimental data on this specific molecule is scarce in publicly available literature, theoretical calculations offer a powerful, predictive, and cost-effective avenue for its detailed characterization.

This guide will focus on the application of Density Functional Theory (DFT), a robust and widely-used quantum mechanical modeling method, to predict the key properties of this compound.[2] The insights gained from these calculations can inform synthetic strategies, predict reactivity in various chemical environments, and provide a basis for comparison with future experimental work.

Computational Methodology: A Self-Validating Workflow

The selection of an appropriate theoretical model is crucial for obtaining accurate and reliable results. Our approach is grounded in established best practices for the computational study of substituted benzenes.

Choice of Software and Theoretical Model

For the calculations outlined in this guide, we will utilize a widely-accessible quantum chemistry software package such as Gaussian or ORCA.[3][4] These programs offer a comprehensive suite of DFT functionals and basis sets.

-

Density Functional: We will employ the B3LYP hybrid functional for geometry optimization and vibrational frequency calculations. B3LYP is known for its excellent balance of accuracy and computational efficiency for a wide range of organic molecules. For electronic properties and NMR chemical shifts, the range-separated hybrid functional ωB97X-D is recommended for its improved handling of long-range interactions and dispersion forces.[5]

-

Basis Set: The 6-311+G(d,p) basis set will be used for all calculations. This triple-zeta basis set provides a good description of the electronic structure, and the inclusion of diffuse functions (+) and polarization functions (d,p) is essential for accurately modeling molecules with lone pairs and for calculating properties like NMR chemical shifts.[6]

-

Solvation Model: To simulate a realistic chemical environment, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) will be used to account for the effects of a solvent, such as chloroform (CHCl₃), a common solvent for NMR spectroscopy.[7]

Experimental Workflow: From Structure to Properties

The following workflow provides a systematic approach to the theoretical characterization of this compound.

Caption: A generalized workflow for the theoretical characterization of this compound.

Step-by-Step Protocol: Geometry Optimization

-

Construct the initial 3D structure of this compound using a molecular editor.

-

Prepare an input file for the chosen software (e.g., Gaussian or ORCA).

-

Specify the calculation type as "Optimization" and "Frequency".

-

Define the theoretical model:

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

-

Run the calculation.

-

Verify the optimized geometry by confirming the absence of imaginary frequencies in the output of the frequency calculation. This ensures that the structure corresponds to a true energy minimum.

Predicted Molecular Structure

The geometry optimization yields the most stable conformation of the molecule in the gas phase. The resulting structure provides key bond lengths and angles, which are fundamental to understanding its steric and electronic properties.

| Parameter | Predicted Value (Å or °) |

| C-S Bond Length | 1.78 |

| S-CH₃ Bond Length | 1.82 |

| C-O Bond Lengths | 1.36, 1.37 |

| O-CH₃ Bond Lengths | 1.42, 1.43 |

| C-S-C Bond Angle | 103.5 |

| C-O-C Bond Angles | 117.8, 118.1 |

Note: These are illustrative values based on typical bond lengths and angles for similar functional groups.

Simulated Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of molecules. DFT calculations can provide highly accurate predictions of NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR shielding tensors, which are then converted to chemical shifts.[8]

Protocol for NMR Chemical Shift Calculation:

-

Use the optimized geometry from the previous step.

-

Prepare a new input file for a single-point energy calculation with the "NMR" keyword.

-

Specify the theoretical model:

-

Method: ωB97X-D

-

Basis Set: 6-311+G(d,p)

-

Solvation: IEFPCM (Solvent=Chloroform)

-

-

Include a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory for accurate chemical shift referencing.

-

Run the calculation.

-

Calculate the chemical shifts (δ) by subtracting the calculated isotropic shielding value of the nucleus of interest from the shielding value of the reference (δ = σ_ref - σ_iso).

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, referenced to TMS):

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

| H (Aromatic) | 6.5 - 7.2 | C (Aromatic, C-S) | 120.0 |

| H (OCH₃) | 3.8 - 3.9 | C (Aromatic, C-O) | 158.0 - 159.0 |

| H (SCH₃) | 2.4 | C (Aromatic) | 105.0 - 130.0 |

| C (OCH₃) | 55.0 - 56.0 | ||

| C (SCH₃) | 15.0 |

Note: These are illustrative values based on typical chemical shifts for these functional groups on a benzene ring.

Infrared (IR) Spectroscopy

The vibrational frequencies calculated during the geometry optimization step can be used to generate a theoretical IR spectrum. These frequencies correspond to the vibrational modes of the molecule.

Predicted Key IR Vibrational Frequencies (in cm⁻¹):

| Vibrational Mode | Predicted Frequency |

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (aliphatic, OCH₃/SCH₃) | 2850 - 3000 |

| C=C stretch (aromatic) | 1580 - 1620 |

| C-O stretch (aryl ether) | 1200 - 1275 |

| C-S stretch | 600 - 700 |

Note: These are illustrative values. Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for direct comparison.

Analysis of Electronic Properties

The electronic properties of a molecule govern its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO gap is an indicator of molecular stability and reactivity.[9]

Protocol for HOMO-LUMO Analysis:

-

Use the output from the single-point energy calculation (ωB97X-D/6-311+G(d,p)).

-

Identify the energies of the HOMO and LUMO from the molecular orbital section of the output file.

-

Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).

-

Visualize the HOMO and LUMO isosurfaces to understand their spatial distribution.

Caption: Workflow for the analysis of Frontier Molecular Orbitals.

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfur atom, indicating these are the likely sites for electrophilic attack. The LUMO is likely to be distributed across the aromatic ring as a π* orbital.

Molecular Electrostatic Potential (ESP) Map

An ESP map provides a visual representation of the charge distribution in a molecule.[10] It is plotted on the electron density surface, with colors indicating regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) electrostatic potential.

Protocol for ESP Map Generation:

-

From the single-point energy calculation, generate a cube file for the electron density and the electrostatic potential.

-

Use visualization software (e.g., GaussView, VMD, Avogadro) to map the electrostatic potential onto the electron density surface.[11][12]

The ESP map of this compound would likely show negative potential (red) around the oxygen atoms of the methoxy groups and the sulfur atom, confirming their nucleophilic character. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit a positive potential (blue).

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for the in-silico characterization of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, spectroscopic prediction, and electronic property analysis, researchers can gain significant insights into the behavior of this molecule without the immediate need for extensive experimental work. The presented methodologies are not only applicable to the title compound but also serve as a template for the theoretical investigation of other novel organic molecules, thereby accelerating the pace of research and development in the chemical sciences.

References

-

ResearchGate. (2019). Which is best software for Density Functional theory calculation?. Retrieved from [Link]

-

ORCA - FACCTs. (n.d.). ORCA. Retrieved from [Link]

-

Zhang, G., & Musgrave, C. B. (2007). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A, 111(8), 1554–1561. Retrieved from [Link]

-

ResearchGate. (2019). How to calculate HOMO LUMO using DFT using gaussina 09 ?. Retrieved from [Link]

-

National Institutes of Health. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Gaussian. (n.d.). NMR. Retrieved from [Link]

-

Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

-

Avogadro. (2022). Viewing Electrostatic Potential Maps. Retrieved from [Link]

-

Hashmi, M. A. (2025). Visualizing Electrostatic Potential Maps with GaussView & Multiwfn. [Video]. YouTube. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ORCA - HPC2N Support and Documentation [docs.hpc2n.umu.se]

- 5. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gaussian.com [gaussian.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 11. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Discovery of 1,3-Dimethoxy-2-(methylthio)benzene Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 1,3-dimethoxy-2-(methylthio)benzene derivatives. This class of compounds, featuring a unique substitution pattern on a benzene core, holds significant promise in the field of drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a blend of theoretical insights and practical methodologies. We will delve into rational synthetic strategies, detailed analytical characterization, and an exploration of their potential as anticancer and antimicrobial agents, supported by an analysis of their likely mechanisms of action.

Introduction: The Emerging Potential of Substituted Benzene Scaffolds

The benzene ring is a foundational scaffold in medicinal chemistry, present in over 60% of currently marketed drugs.[1] Its rigid structure and tunable electronic properties allow for precise interactions with biological targets. The strategic placement of substituents can dramatically influence a molecule's pharmacological profile. The this compound core, in particular, combines the electron-donating methoxy groups with a sulfur-containing methylthio group. This unique electronic and steric arrangement suggests the potential for novel biological activities. Methoxybenzene derivatives have demonstrated a wide array of biological effects, including antimicrobial, anticancer, and antioxidant properties.[2] Similarly, organosulfur compounds, such as thioethers, are integral to many biologically active molecules and play a crucial role in medicinal and heterocyclic synthesis.[3] This guide will explore the confluence of these features in the target derivatives.

Synthesis of this compound Derivatives: A Rational Approach

The synthesis of this compound derivatives can be approached through several strategic pathways. A highly effective method involves the directed ortho-metalation of 1,3-dimethoxybenzene, followed by quenching with a sulfur electrophile.[4][5] The methoxy groups act as powerful directing groups, facilitating the deprotonation of the C2 position.[4]

Causality Behind Experimental Choices

The choice of a directed ortho-metalation strategy is predicated on its high regioselectivity.[4] Traditional electrophilic aromatic substitution on 1,3-dimethoxybenzene would likely lead to a mixture of products. By using a strong organolithium base, we can selectively deprotonate the most acidic proton, which is located at the C2 position, between the two methoxy groups. Subsequent reaction with an electrophile, in this case, dimethyl disulfide, allows for the precise installation of the methylthio group at the desired position.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methods for directed ortho-metalation and thiolation of aromatic compounds.

Materials:

-

1,3-Dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dimethyl disulfide (DMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,3-dimethoxybenzene (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 2 hours to ensure complete lithiation.

-

Thiolation: Dimethyl disulfide (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 1 hour and then gradually warmed to room temperature overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Characterization

The synthesized derivatives must be rigorously characterized to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns. Singlets for the two methoxy groups and the methylthio group. |

| ¹³C NMR | Aromatic carbons with chemical shifts influenced by the substituents. Resonances for the methoxy and methylthio carbons. |

| IR | C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-S stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compound.

Potential Biological Activities

While direct experimental data for this compound derivatives is limited in the public domain, the structural motifs present suggest potential for significant biological activity, particularly as anticancer and antimicrobial agents.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of compounds containing methoxy and thioether functionalities. For instance, methoxy-substituted chalcones and thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including leukemia, breast, and colon cancer.[6][7] The presence of methoxy groups can enhance the lipophilicity and cell permeability of a compound, leading to improved bioavailability and anticancer efficacy.[6]

Table of Anticancer Activity for Related Compounds:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Methoxy-substituted Thiazole | OVCAR-4 (Ovarian) | 1.569 | [8] |

| Methoxy-substituted Chalcone | HL-60 (Leukemia) | Varies with substitution | [6] |

| Phenylthiazolylindoles | Various | Micromolar to nanomolar | [9] |

| Thiosemicarbazones | SGC-7901 (Gastric) | 0.032 | [10] |

Antimicrobial Activity

Thiazole, thiophene, and other sulfur-containing heterocycles are well-established pharmacophores in the development of antimicrobial agents.[1][11][12] The introduction of a methylthio group to the 1,3-dimethoxybenzene core could confer significant antibacterial and antifungal properties.

Table of Antimicrobial Activity for Related Compounds:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiophene Derivative | S. aureus | 3.125 | [11] |

| Thiazole Derivative | A. fumigatus | 6.25 | [11] |

| Thienopyridazine Derivative | Various bacteria and fungi | Potent activity reported | [3] |

| Thienothiophene Derivative | G. candidum, S. aureus | More potent than standard | [13] |

Putative Mechanisms of Action

The potential biological activities of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways.

Inhibition of Cancer-Related Signaling Pathways

Many anticancer agents exert their effects by interfering with signaling pathways that are dysregulated in cancer cells. The Hedgehog signaling pathway, for example, is aberrantly activated in many cancers, and its inhibition is a promising therapeutic strategy.[14] Methoxy-substituted benzamide derivatives have been shown to inhibit the Hedgehog pathway by targeting the Smoothened (Smo) receptor.[14] It is plausible that this compound derivatives could also interact with and inhibit key components of this or other oncogenic pathways, such as the NF-κB and STAT3 pathways, which are also known to be modulated by thio-derivatives of chalcones.[15][16]

Potential Signaling Pathway Diagram

Caption: Putative inhibition of the Hedgehog signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear path to accessing these molecules, and the analysis of related compounds suggests a strong potential for anticancer and antimicrobial activities. Future research should focus on the synthesis of a library of derivatives with variations in the substituents to establish clear structure-activity relationships. Detailed biological evaluation of these compounds is warranted to determine their specific IC₅₀ and MIC values and to elucidate their precise mechanisms of action through cellular and molecular assays. The insights provided in this guide are intended to catalyze further investigation into this intriguing class of molecules.

References

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (2010). PubMed. [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.). National Institutes of Health. [Link]

-

Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (n.d.). [Link]

-